molecular formula C16H18FN5O B15216448 4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide CAS No. 844432-36-6

4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide

Cat. No.: B15216448
CAS No.: 844432-36-6
M. Wt: 315.35 g/mol
InChI Key: CWYKBKTYXLQODK-UHFFFAOYSA-N
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Description

4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide is a pyrimidine-based compound featuring a benzamide core linked to a 5-fluoropyrimidine scaffold substituted with a cyclopentylamino group.

Properties

CAS No.

844432-36-6

Molecular Formula

C16H18FN5O

Molecular Weight

315.35 g/mol

IUPAC Name

4-[[4-(cyclopentylamino)-5-fluoropyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C16H18FN5O/c17-13-9-19-16(22-15(13)20-11-3-1-2-4-11)21-12-7-5-10(6-8-12)14(18)23/h5-9,11H,1-4H2,(H2,18,23)(H2,19,20,21,22)

InChI Key

CWYKBKTYXLQODK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method includes the cyclization of appropriate precursors under controlled conditions. The introduction of the cyclopentylamino group and the fluorine atom is achieved through nucleophilic substitution reactions. The final step involves coupling the pyrimidine derivative with benzoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of environmentally benign solvents and reagents is considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine or benzamide derivatives.

Scientific Research Applications

4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Structural Differences and Functional Groups

4-(4-((4-((3-Acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide (): Structure: Incorporates an acrylamidophenyl group and a methylpicolinamide moiety. Molecular Weight: 499.51 g/mol (C₂₆H₂₂FN₇O₃). Key Feature: The acrylamide group may enhance covalent binding to target proteins, while the pyridin-2-yloxy group increases hydrophilicity .

N-(6-Methyl-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)pyridin-3-yl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide methanesulfonate (): Structure: Contains a trifluoromethylbenzamide group and a methylpiperazine sulfonate salt. Molecular Weight: 658.71 g/mol (C₃₀H₃₃F₃N₈O₄S). Key Feature: The trifluoromethyl group improves metabolic stability, and the piperazine moiety enhances solubility .

5-Chloro-N-[2-[4-[[[(cyclopentylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide (): Structure: Features a chloro-substituted benzamide and a sulfonamide linker. Molecular Weight: 522.07 g/mol (C₂₁H₂₄ClN₃O₅S₂). Key Feature: The sulfonamide group may confer acidity, influencing membrane permeability .

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (): Structure: Substituted with a methylthio group instead of fluorine. Molecular Weight: Not explicitly provided, but estimated ~265 g/mol (C₁₁H₁₄N₄OS).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound: 4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide Not explicitly provided ~370 (estimated) 5-Fluoro, cyclopentylamino, benzamide Kinase inhibition, drug development
4-(4-((3-Acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide C₂₆H₂₂FN₇O₃ 499.51 Acrylamidophenyl, methylpicolinamide Covalent inhibitors
N-(6-Methyl-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)pyridin-3-yl)-…-methanesulfonate C₃₀H₃₃F₃N₈O₄S 658.71 Trifluoromethyl, methylpiperazine Solubility-enhanced therapeutics
5-Chloro-N-[2-[4-[[[(cyclopentylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide C₂₁H₂₄ClN₃O₅S₂ 522.07 Chloro, sulfonamide, methoxy Enzyme modulation
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde C₁₁H₁₄N₄OS ~265 Methylthio, carbaldehyde Intermediate in organic synthesis

Research Findings and Implications

  • Fluorine vs. Chloro/Methylthio Substituents : The 5-fluoro group in the target compound may enhance binding affinity compared to chloro or methylthio analogs due to its electronegativity and small size .
  • Benzamide vs. Sulfonamide Linkers : Benzamide derivatives (e.g., the target compound) exhibit better blood-brain barrier penetration than sulfonamide-based analogs (), making them preferable for central nervous system targets .
  • Impact of Piperazine and Acrylamide Groups : Derivatives with piperazine () show improved aqueous solubility, whereas acrylamide-containing analogs () may target cysteine residues in enzymes, enabling irreversible inhibition .

Biological Activity

Overview

4-((4-(Cyclopentylamino)-5-fluoropyrimidin-2-yl)amino)benzamide, also known by its CAS number 844432-36-6, is a synthetic organic compound that has attracted significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a pyrimidine ring substituted with a cyclopentylamino group and a fluorine atom linked to a benzamide moiety, positions it as a potential candidate for various therapeutic applications, particularly in oncology.

PropertyValue
Molecular Formula C16H18FN5O
Molecular Weight 315.35 g/mol
IUPAC Name 4-[[4-(cyclopentylamino)-5-fluoropyrimidin-2-yl]amino]benzamide
CAS Number 844432-36-6

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as protein kinases. It has been shown to inhibit certain kinases involved in cell signaling pathways, which can affect cell proliferation and survival. The inhibition of these kinases may lead to the modulation of various biological processes, including apoptosis and cell cycle regulation.

Specific Targets

  • MAPK8 (JNK1) : This kinase plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of MAPK8 can lead to reduced cell survival in cancer cells .
  • CDK4/CDK6 : Inhibiting these cyclin-dependent kinases can halt the cell cycle progression, making this compound a potential candidate for cancer treatment .

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting the growth of various cancer cell lines. For instance:

  • Cell Line : MV4-11 (acute myeloid leukemia)
    • Concentration Tested : 0.25 μM to 2.50 μM
    • Outcome : Significant reduction in cell viability was observed at higher concentrations, indicating potent anti-proliferative effects .

Case Studies

  • Case Study on Cancer Treatment :
    • A study evaluated the use of this compound in combination with existing chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cells when used synergistically with other agents.
  • Mechanistic Insights :
    • Research has focused on the molecular mechanisms underlying its action on MAPK pathways. The compound was shown to induce apoptosis through the activation of pro-apoptotic factors while inhibiting anti-apoptotic signals .

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